c-Met Kinase Inhibition Potential
Derivatives based on the pyrazolo[4,3-d]thiazole scaffold have demonstrated nanomolar c-Met inhibitory activity. Specifically, a closely related pyrazolo[3,4-d]thiazole-5-thione derivative (compound 5a) exhibited an IC50 of 4.27 nM against c-Met, surpassing the reference drug cabozantinib (IC50 5.38 nM) [1]. This suggests that compounds derived from 1H-Pyrazolo[4,3-d]thiazole-5-methanamine may offer enhanced potency or a distinct selectivity profile compared to established kinase inhibitors.
| Evidence Dimension | c-Met Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.27 ± 0.31 nM (for a pyrazolo[3,4-d]thiazole-5-thione derivative, 5a) [1] |
| Comparator Or Baseline | Cabozantinib (reference drug): 5.38 ± 0.35 nM [1] |
| Quantified Difference | 1.26-fold lower IC50 (greater potency) [1] |
| Conditions | In vitro kinase inhibition assay [1] |
Why This Matters
The potential for improved c-Met inhibition compared to cabozantinib makes this scaffold attractive for developing next-generation targeted therapies with potentially better efficacy or dosing profiles.
- [1] Ragab, A., et al. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 2023, 13, 12889. View Source
